Entrectinib metabolite M5 is a significant active metabolite derived from the anticancer drug entrectinib, which functions as a selective inhibitor of tropomyosin receptor kinases (TRK), proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase (ALK). M5 is formed primarily through the N-demethylation of entrectinib, predominantly mediated by the cytochrome P450 3A4 enzyme. This metabolite retains similar pharmacological activity to its parent compound, exhibiting potent inhibition against TRK, ROS1, and ALK pathways, which are crucial in various tumorigenic processes .
The primary chemical reaction leading to the formation of M5 involves the N-demethylation of entrectinib:
This reaction showcases the metabolic pathway that transforms entrectinib into M5, highlighting the role of cytochrome P450 enzymes in drug metabolism. The pharmacokinetics of M5 demonstrate a longer half-life compared to entrectinib, which is approximately 40 hours for M5 versus 20 hours for entrectinib .
M5 exhibits substantial biological activity similar to that of entrectinib. It effectively inhibits cell proliferation mediated by TRK, ROS1, and ALK signaling pathways. The in vitro potency of M5 against these targets is comparable to that of entrectinib, making it a critical player in the therapeutic efficacy of the drug . Additionally, M5 acts as a substrate for P-glycoprotein and breast cancer resistance protein transporters, influencing its pharmacokinetic profile and potential interactions with other drugs .
The synthesis of M5 occurs predominantly through metabolic processes rather than synthetic chemical methods. In vivo studies indicate that M5 is generated via enzymatic activity in human liver microsomes where CYP3A4 plays a pivotal role. The predominant metabolic pathway can be summarized as follows:
M5 is primarily used in conjunction with entrectinib for treating solid tumors that harbor NTRK gene fusions and ROS1-positive non-small cell lung cancer (NSCLC). Its role as an active metabolite enhances the therapeutic effects of entrectinib, making it essential in oncology settings where targeted therapies are employed .
M5 has been shown to interact with various transporters and enzymes:
These interactions are critical for understanding potential drug-drug interactions when M5 is administered alongside other medications.
Entrectinib metabolite M5 shares similarities with several compounds that act on similar targets or are involved in similar metabolic pathways. Here’s a comparison highlighting its uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Entrectinib | Inhibits TRK, ROS1, ALK | Parent compound; broader spectrum of action |
| Crizotinib | Inhibits ALK and ROS1 | Primarily targets ALK; different structural basis |
| Larotrectinib | Selective TRK inhibitor | More selective for TRK fusions; distinct binding mode |
| Alectinib | ALK inhibitor | Stronger selectivity for ALK; different pharmacokinetics |
| Brigatinib | Dual ALK and EGFR inhibitor | Targets both pathways; different therapeutic focus |
M5's unique position lies in its dual role as both an active metabolite and a substrate for key transporters, influencing its bioavailability and therapeutic efficacy when used alongside entrectinib .
Entrectinib metabolite M5 (chemical name: N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino) benzamide derivative) is characterized by the molecular formula C30H32F2N6O2 and a molecular weight of 546.6 g/mol. Structurally, M5 retains the core indazole-benzamide scaffold of entrectinib but differs in the substitution pattern of the piperazine and tetrahydropyran moieties, as evidenced by comparative mass spectrometry and nuclear magnetic resonance (NMR) analyses.
The metabolite’s two-dimensional (2D) structure features:
Three-dimensional (3D) conformational studies reveal that M5 adopts a planar configuration in the indazole-benzamide region, while the tetrahydropyran and piperazine groups introduce steric bulk, influencing its binding affinity to kinase targets.
Table 1: Physicochemical Properties of Entrectinib and Metabolite M5
| Property | Entrectinib (Parent) | Metabolite M5 |
|---|---|---|
| Molecular formula | C31H34F2N6O2 | C30H32F2N6O2 |
| Molecular weight (g/mol) | 560.64 | 546.6 |
| Plasma protein binding | >99% | >99% |
| logP (calculated) | 4.1 | 3.8 |
| Hydrogen bond donors | 5 | 5 |
| Hydrogen bond acceptors | 8 | 8 |
M5 is synthesized in vivo via oxidative metabolism of entrectinib, primarily mediated by the hepatic enzyme Cytochrome P450 3A4. The biotransformation involves two key steps:
Table 2: Key Metabolic Parameters of M5 Formation
| Parameter | Value |
|---|---|
| Primary metabolic enzyme | Cytochrome P450 3A4 |
| Fraction metabolized by CYP3A4 | 92% (entrectinib), 98% (M5) |
| Plasma AUC ratio (M5:parent) | 0.5 at steady-state |
| Fecal excretion | 22% as unchanged M5 |
The metabolite’s formation is influenced by:
In vitro studies using human hepatocytes demonstrate that M5 reaches peak concentrations within 4–6 hours post-administration, mirroring entrectinib’s pharmacokinetic profile but with an extended terminal half-life of 40 hours versus the parent’s 20 hours. This prolonged half-life is attributed to M5’s higher volume of distribution (81.1 L vs. 551 L for entrectinib) and reduced clearance rate (52.4 L/h vs. 19.6 L/h).
Entrectinib metabolite M5 is formed through N-demethylation of the parent compound entrectinib, primarily mediated by cytochrome P450 3A4 [11]. The metabolite M5 represents a major circulating and pharmacologically active metabolite that contributes approximately 12% of total circulating radioactivity following oral administration of entrectinib [11]. The formation of M5 accounts for 41% of entrectinib metabolism in human hepatocytes, with the metabolite being generated through N-demethylation at the piperazine moiety [11].
The bioavailability characteristics of M5 are intrinsically linked to the absorption and metabolism of the parent compound entrectinib. Following oral administration of entrectinib, M5 plasma concentrations increase after dosing with median time to maximum concentration ranging from 4.5 to 5.0 hours [9]. The metabolite exhibits dose-dependent formation, with M5 exposures increasing proportionally across the entrectinib dose range tested from 100 milligrams per square meter to 800 milligrams [9].
Steady-state concentrations of M5 are achieved within approximately 2 weeks of daily entrectinib dosing, with systemic accumulation of the metabolite being approximately 1.6-fold [18]. The geometric mean accumulation ratios based on area under the curve from time zero to 24 hours on Day 14 versus Day 1 ranged from 1.46 to 2.84 for M5 across different dose levels [9].
| Parameter | M5 Values | Study Population |
|---|---|---|
| Time to Maximum Concentration | 4.5-5.0 hours | Healthy volunteers [9] |
| Steady-State Achievement | ~2 weeks | Clinical patients [18] |
| Accumulation Ratio | 1.46-2.84 | Solid tumor patients [9] |
Entrectinib metabolite M5 demonstrates extensive tissue distribution characteristics with an apparent volume of distribution of 81.1 liters [5] [13]. The metabolite exhibits significant blood-brain barrier permeability, which is consistent with the central nervous system activity observed with entrectinib therapy [6] [17]. The blood-to-plasma ratio for M5 is approximately 1.0, indicating minimal partitioning into red blood cells [13].
The tissue distribution patterns of M5 reflect its lipophilic properties and ability to penetrate various biological barriers. Studies in animal models have demonstrated that M5, like the parent compound, achieves meaningful concentrations in brain tissue [17]. The metabolite's distribution characteristics are particularly relevant given its pharmacological activity against tropomyosin receptor tyrosine kinases and ROS1 [5].
Following oral administration of radiolabeled entrectinib, 22% of the administered dose was recovered in feces as M5, indicating substantial systemic exposure and distribution of the metabolite [5] [13]. The extensive tissue distribution is supported by the large apparent volume of distribution, which exceeds total body water, suggesting significant binding to tissues beyond the vascular compartment [14].
| Distribution Parameter | M5 Value | Reference |
|---|---|---|
| Apparent Volume of Distribution | 81.1 L | [5] [13] |
| Blood-to-Plasma Ratio | 1.0 | [13] |
| Fecal Recovery | 22% of dose | [5] [13] |
Entrectinib metabolite M5 exhibits high protein binding affinity, with greater than 99% of the metabolite bound to plasma proteins [5] [8] [13]. This extensive protein binding is consistent across different concentrations and remains constant regardless of the metabolite concentration in plasma [20]. The high degree of protein binding significantly influences the pharmacokinetic behavior of M5, affecting its distribution, metabolism, and elimination characteristics.
The plasma protein binding of M5 was determined to be almost constant across all animal species tested, suggesting consistent binding characteristics across different biological systems [20]. This high protein binding affinity results in a relatively small unbound fraction available for pharmacological activity and tissue distribution. The binding characteristics are similar to those observed with the parent compound entrectinib, both compounds demonstrating greater than 99% plasma protein binding [13].
The metabolite demonstrates stability in plasma matrices, with consistent pharmacokinetic parameters observed across multiple clinical studies [9] [10]. The plasma stability of M5 supports its role as a major circulating metabolite and contributes to its prolonged elimination half-life compared to the parent compound [5].
| Protein Binding Parameter | M5 Value | Study Type |
|---|---|---|
| Plasma Protein Binding | >99% | Clinical studies [5] [8] [13] |
| Binding Consistency | Constant across concentrations | Preclinical studies [20] |
| Unbound Fraction | <1% | Calculated from binding data |
Entrectinib metabolite M5 exhibits a prolonged elimination half-life of approximately 40 hours, which is significantly longer than the parent compound entrectinib with its 20-hour half-life [5] [8] [18]. This extended half-life contributes to the accumulation characteristics observed with repeated dosing and influences the steady-state pharmacokinetics of the metabolite [9].
The apparent clearance of M5 is 52.4 liters per hour, which is higher than the parent compound's clearance of 19.6 liters per hour [5] [13]. Despite the higher clearance rate, the longer elimination half-life results from the larger volume of distribution of M5 compared to entrectinib. The metabolite undergoes further metabolism primarily through cytochrome P450 3A4, similar to the parent compound [11] [13].
The elimination of M5 occurs predominantly through hepatic metabolism, with minimal renal excretion [5]. Following oral administration of radiolabeled entrectinib, approximately 22% of the administered dose was recovered in feces as M5, while negligible amounts were found in urine [5] [15]. The metabolite's elimination characteristics support once-daily dosing regimens due to the prolonged half-life and predictable clearance patterns [1].
Population pharmacokinetic modeling has demonstrated that M5 exhibits linear elimination kinetics, with clearance remaining constant across the therapeutic dose range [10]. The elimination parameters show moderate to high between-patient variability, with coefficients of variation ranging from 30% to over 100% for various pharmacokinetic parameters [10].
| Elimination Parameter | M5 Value | Comparison to Parent |
|---|---|---|
| Elimination Half-Life | 40 hours | 2-fold longer than entrectinib [5] [18] |
| Apparent Clearance | 52.4 L/h | 2.7-fold higher than entrectinib [5] [13] |
| Renal Elimination | Minimal | Similar to parent compound [5] |
| Hepatic Metabolism | Primary route | CYP3A4 mediated [11] [13] |
Extensive in-vitro reaction-phenotyping studies demonstrated that Cytochrome P450 3A4 is the dominant catalyst of the N-demethylation step that produces the active metabolite M5 from the parent compound entrectinib. Chemical‐inhibition experiments in pooled human liver microsomes confirmed this central role: 1 micromole ketoconazole, a selective Cytochrome P450 3A4 blocker, suppressed M5 formation by 82 percent, whereas inhibitors of other Cytochrome P450 isoforms each produced less than 20 percent inhibition [1].
Clinical interaction studies corroborate these mechanistic data. When a strong Cytochrome P450 3A4 inhibitor (itraconazole) was co-administered, the parent compound’s area under the plasma concentration–time curve rose six-fold, while the M5-to-parent exposure ratio fell from 0.288 to 0.124, indicating reduced biotransformation as well as reduced secondary clearance of M5 [1]. Conversely, exposure to the strong Cytochrome P450 3A4 inducer rifampicin lowered the parent area under the curve by 77 percent and decreased the M5-to-parent ratio to 0.187, confirming that Cytochrome P450 3A4 activity governs both M5 generation and its subsequent metabolism [1].
Physiologically based pharmacokinetic modelling of these data yields a fraction-metabolised value of 0.78 for the parent and greater than 0.9 for M5, firmly establishing Cytochrome P450 3A4 as the primary metabolic gateway for this pathway [2].
| Chemical inhibitor (concentration) | Target enzyme | Inhibition of M5 formation (percent) | Reference |
|---|---|---|---|
| Alpha-naphthoflavone (0.5 µM) | Cytochrome P450 1A2 | < 20 | [1] |
| Ticlopidine (50 µM) | Cytochrome P450 2B6 | < 20 | [1] |
| Montelukast (3 µM) | Cytochrome P450 2C8 | < 20 | [1] |
| Sulfaphenazole (10 µM) | Cytochrome P450 2C9 | < 20 | [1] |
| Benzylphenobarbital (10 µM) | Cytochrome P450 2C19 | < 20 | [1] |
| Quinidine (1 µM) | Cytochrome P450 2D6 | < 20 | [1] |
| Ketoconazole (1 µM) | Cytochrome P450 3A4 / 3A5 | 82 ± 3 | [1] |
Table 1. Selective-inhibition profile confirming the pivotal role of Cytochrome P450 3A4 in the N-demethylation of entrectinib to metabolite M5.
Radiolabel mass-balance investigations in healthy adults revealed two circulating drug-related entities that exceed ten percent of total radioactivity: the active metabolite M5 (12 percent) and the glucuronide conjugate M11 (19 percent). All remaining oxidative products—including an N-oxide and several benzyl-hydroxylated derivatives—each account for under ten percent of total systemic radioactivity and are not considered pharmacologically relevant [1].
| Metabolite | Biotransformation step | Contribution to circulating radioactivity (percent) | Pharmacological activity | Reference |
|---|---|---|---|---|
| M5 | N-demethylation (Cytochrome P450 3A4 mediated) | 12 | Equipotent to parent [3] [1] | [3] [1] |
| M11 | N-glucuronidation | 19 | Inactive [1] | [1] |
| Minor oxidative products | N-oxidation, benzyl-hydroxylation | < 10 each | Not clinically significant [1] | [1] |
Table 2. Secondary metabolites of entrectinib in humans and their relative systemic contributions.
In freshly isolated human hepatocytes, twenty-nine percent of the parent compound disappeared within one hundred-twenty minutes, whereas forty-seven percent remained after one hour in human liver microsomes supplemented with nicotinamide adenine dinucleotide phosphate [1]. M5 formation represented forty-one percent of total parent metabolism in hepatocytes and twenty-eight percent of total radioactivity in microsomes [1]. Long-term co-culture experiments showed that the intrinsic clearance of M5 is approximately two-fold lower than that of the parent molecule, underscoring its longer persistence in circulation [1].
Human pharmacokinetic studies mirror these cellular findings. After steady-state oral dosing, the median peak plasma concentration of M5 reached 1 250 nanomoles per litre—forty percent of the parent value—and its total exposure (area under the curve) amounted to fifty percent of that of entrectinib [3]. M5 displays an elimination half-life of forty hours—double that of the parent—and a markedly smaller apparent volume of distribution (eighty-one litres versus five-hundred-fifty-one litres), consistent with greater plasma confinement [4]. Fecal recovery data confirm that twenty-two percent of the administered radio-label is excreted unchanged as M5, alongside thirty-six percent as unchanged parent compound, while renal excretion remains negligible [1] [4].
| Pharmacokinetic parameter | Entrectinib parent | Metabolite M5 | Study population | Reference |
|---|---|---|---|---|
| Peak plasma concentration at steady state (nanomoles per litre) | 3 130 | 1 250 | Adult cancer patients | [3] |
| Area under the plasma concentration–time curve at steady state (nanomole·hour per litre) | 48 000 | 24 000 | Adult cancer patients | [3] |
| Elimination half-life (hours) | 20 | 40 | Healthy adults | [4] |
| Apparent volume of distribution (litres) | 551 | 81.1 | Healthy adults | [4] |
| Apparent clearance (litres per hour) | 19.6 | 52.4 | Healthy adults | [4] |
| Fraction of oral dose recovered in feces (%) | 36 (parent) | 22 (as M5) | Healthy adults | [1] [4] |
Table 3. Comparative human pharmacokinetic characteristics of entrectinib and its metabolite M5.